次氯酸氯;铜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

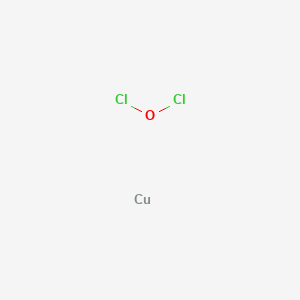

Chloro hypochlorite;copper is a compound that combines copper with hypochlorite ions. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is typically represented by the chemical formula Cu(ClO).

科学研究应用

Chloro hypochlorite;copper has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions, including oxidation and chlorination reactions.

Biology: The compound is used in biological studies to investigate the effects of copper and hypochlorite ions on cellular processes.

Medicine: Chloro hypochlorite;copper is used in the development of antimicrobial agents and disinfectants.

Industry: The compound is used in industrial processes, such as water treatment and the production of chlorinated compounds .

作用机制

Target of Action

Chloro hypochlorite, also known as sodium hypochlorite, primarily targets microorganisms, acting as a potent antimicrobial agent . It is widely used in the food industry as a disinfectant . Hypochlorous acid (HOCI), a weak acid, dissociates to the hypochlorite ion (-OCI) and proton (H+) depending on the solution pH .

Copper, on the other hand, plays a crucial role in various biochemical pathways. It is an essential trace element that is vital for the health of all living things (humans, plants, animals, and microorganisms) .

Mode of Action

Sodium hypochlorite exerts its antimicrobial action by reacting with fatty acids and amino acids . It acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol . Sodium hypochlorite may react with amino acids to neutralize them and form water and salt . Hypochlorous acids (HOCl-) present in sodium hypochlorite solutions may act as solvents in contact with organic tissue to release chlorine, which forms chloramines when combined with the protein amino group that disrupt cell metabolism .

Copper complexes, such as CuET, CuHQ, CuCQ, CuPDTC, CuPT, and CuHK, are found to be able to inhibit a core component of the UPS machinery, such as 20S proteasome, 19S DUBs, and NPLOC4/NPL4 complex .

Biochemical Pathways

Sodium hypochlorite affects the biochemical pathways of microorganisms, leading to their death and thus acting as a disinfectant .

Copper is involved in various biochemical pathways, including the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route . Cells maintain copper homeostasis via regulation of genes involved in incorporation, detoxification, and utilization pathways .

Pharmacokinetics

The pharmacokinetics of sodium hypochlorite and copper are complex. The concentration of the hypochlorite depends on the overall efficiency of disinfection .

Result of Action

The result of sodium hypochlorite’s action is the effective disinfection of the targeted area, leading to the death of microorganisms .

Copper complexes are proposed to be one class of metal-based anticancer drugs . They can inhibit core components of the UPS machinery, leading to potential therapeutic effects .

Action Environment

Copper’s action can be influenced by various factors, including its concentration and the presence of other ions in the environment .

准备方法

Synthetic Routes and Reaction Conditions

Chloro hypochlorite;copper can be synthesized through several methods. One common method involves the reaction of copper(II) chloride with sodium hypochlorite in an aqueous solution. The reaction is typically carried out at room temperature and results in the formation of chloro hypochlorite;copper along with sodium chloride as a byproduct.

Industrial Production Methods

Industrial production of chloro hypochlorite;copper often involves the electrolysis of copper chloride solutions. This process is carried out in an electrolytic cell where copper ions are reduced at the cathode, and hypochlorite ions are generated at the anode. The resulting compound is then collected and purified for various applications .

化学反应分析

Types of Reactions

Chloro hypochlorite;copper undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(II) chloride and oxygen gas.

Reduction: It can be reduced to form copper metal and hypochlorous acid.

Substitution: The hypochlorite ion can be substituted with other anions, such as chloride or bromide.

Common Reagents and Conditions

Common reagents used in reactions with chloro hypochlorite;copper include hydrochloric acid, sodium hydroxide, and various reducing agents such as sulfur dioxide and ascorbic acid. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of chloro hypochlorite;copper include copper(II) chloride, hypochlorous acid, and elemental copper. These products have various applications in different fields, including disinfection, water treatment, and chemical synthesis .

相似化合物的比较

Chloro hypochlorite;copper can be compared with other similar compounds, such as:

Sodium hypochlorite: Commonly used as a disinfectant and bleaching agent. It is less stable than chloro hypochlorite;copper and has a lower antimicrobial activity.

Calcium hypochlorite: Used in water treatment and disinfection. It is more stable than sodium hypochlorite but less effective than chloro hypochlorite;copper in certain applications.

Copper(II) chloride: Used in various chemical reactions and industrial processes.

Chloro hypochlorite;copper is unique due to its combination of copper and hypochlorite ions, which provides it with enhanced stability and antimicrobial activity compared to other hypochlorite compounds.

属性

CAS 编号 |

1332-65-6 |

|---|---|

分子式 |

ClCuHO- |

分子量 |

116.00 g/mol |

IUPAC 名称 |

chloro hypochlorite;copper |

InChI |

InChI=1S/Cl.Cu.H2O/h;;1H2/p-1 |

InChI 键 |

OQWZOIWFOUATHE-UHFFFAOYSA-M |

SMILES |

O(Cl)Cl.[Cu] |

规范 SMILES |

[OH-].[Cl].[Cu] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

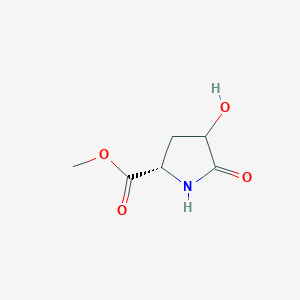

![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)